Enhanced Acidity (Lower pKa) Versus Non-Fluorinated 2-Pentanol Driven by the Electron-Withdrawing CF₃ Group
The predicted pKa of (2S)-1,1,1-trifluoropentan-2-ol is 12.53, approximately 2.8 log units lower (more acidic) than that of 2-pentanol (pKa = 15.31 predicted / 17.8 strongest acidic computed) [1][2]. This enhanced acidity arises from the strong electron-withdrawing inductive effect of the geminal trifluoromethyl group, which stabilizes the alkoxide conjugate base [3].
Δ ≈ 2.8 units
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 12.53 ± 0.20 (predicted) |
| Comparator Or Baseline | 2-Pentanol: pKa = 15.31 ± 0.20 (predicted, ChemAxon) / 17.8 (strongest acidic, ChemAxon) |
| Quantified Difference | ΔpKa ≈ 2.8–5.3 units (approximately 600–200,000× greater acidity) |
| Conditions | Predicted values; experimental pKa values for 1,1,1-trifluoro-2-alkanols are scarce in the open literature |
Why This Matters
The substantial increase in alcohol acidity alters hydrogen-bonding behavior, solubility, and nucleophilicity, directly impacting reaction design and selection of appropriate base/solvent systems in synthetic applications.
- [1] Kuujia Product Data. Cas no 1568181-22-5 ((2S)-1,1,1-Trifluoropentan-2-ol). Accessed 2026. pka: 12.53 ± 0.20 (Predicted). View Source
- [2] ChemicalBook. 2-Pentanol. pka: 15.31 ± 0.20 (Predicted). View Source
- [3] Dyatkin, B. L.; Mochalina, E. P.; Knunyants, I. L. The acidic properties of fluorine-containing alcohols, hydroxylamines and oximes. Tetrahedron 1965, 21, 2991–2996. DOI: 10.1016/S0040-4020(01)96916-9. View Source
